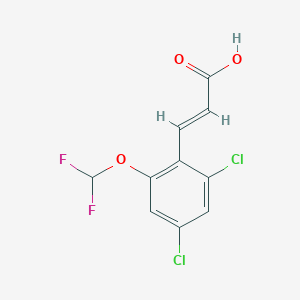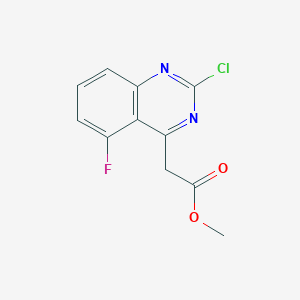![molecular formula C32H40N4O7 B13728818 4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)
4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The Boc (tert-butoxycarbonyl) group is often used as a protecting group for amines during the synthesis. The reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the required quality standards.
化学反応の分析
Types of Reactions
4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline derivatives and compounds with similar functional groups. Examples include:
- 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione analogs with different substituents.
- Other Boc-protected amines with similar structural features.
Uniqueness
The uniqueness of 4-[3-[4-[3-[Boc(methyl)amino]propylamino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C32H40N4O7 |
|---|---|
分子量 |
592.7 g/mol |
IUPAC名 |
tert-butyl N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylcarbamate |
InChI |
InChI=1S/C32H40N4O7/c1-32(2,3)43-31(41)35(5)19-8-18-34(4)22-14-12-21(13-15-22)9-7-20-42-25-11-6-10-23-27(25)30(40)36(29(23)39)24-16-17-26(37)33-28(24)38/h6,10-15,24H,7-9,16-20H2,1-5H3,(H,33,37,38) |
InChIキー |
MWOAYYNBPLSKCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)CCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



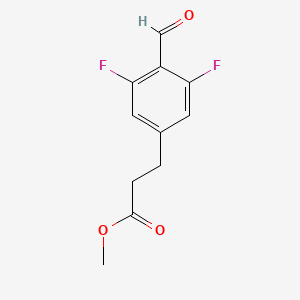


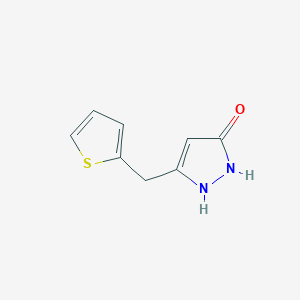
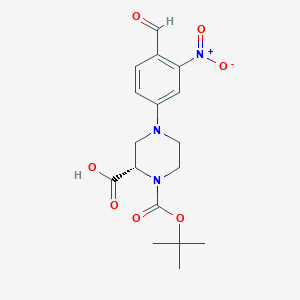
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)

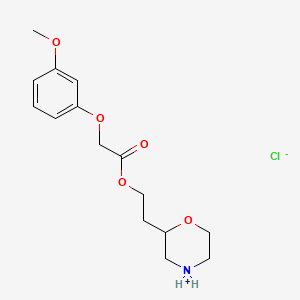
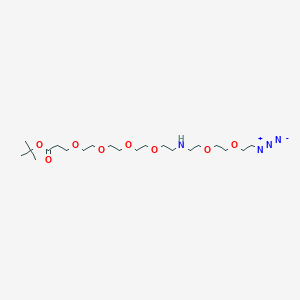
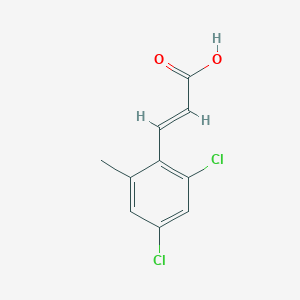
![Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]](/img/structure/B13728836.png)
